molecular formula C6H7IN2O2S B13010836 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13010836
M. Wt: 298.10 g/mol
InChI Key: TXPZWZUHFQRXCH-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H7IN2O2S and a molecular weight of 298.10145 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine typically involves the iodination of 4-methyl-2-(methylsulfonyl)pyrimidine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions . Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-iodo-4-methyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPZWZUHFQRXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1I)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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